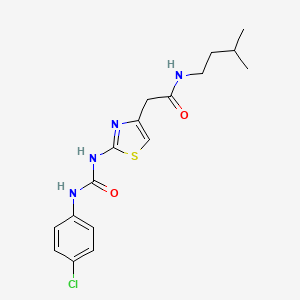

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide

Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and a chlorophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2S/c1-11(2)7-8-19-15(23)9-14-10-25-17(21-14)22-16(24)20-13-5-3-12(18)4-6-13/h3-6,10-11H,7-9H2,1-2H3,(H,19,23)(H2,20,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKCZVVWGZUZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Urea Linkage Formation: The urea linkage is formed by reacting the thiazole derivative with 4-chlorophenyl isocyanate.

Final Coupling: The final step involves coupling the intermediate with N-isopentylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.

Scientific Research Applications

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Biological Research: The compound is used to investigate the biological pathways and molecular targets associated with its activity.

Pharmaceutical Development: It serves as a lead compound for developing new drugs with improved efficacy and reduced side effects.

Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide: This compound shares a similar structure but has a sulfamoylphenethyl group instead of an isopentyl group.

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethyl)phenyl)acetamide: This variant has a trifluoromethylphenyl group, which may alter its biological activity and chemical properties.

Uniqueness

The uniqueness of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases makes it a valuable compound for cancer research and drug development.

Biological Activity

The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide is a synthetic molecule that has drawn attention due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the ureido moiety contributes to its unique pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide have been tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2c | C. albicans | 3.92 mM |

| 5b | A. niger | 4.01 mM |

| 12c | S. aureus | 25 μg/mL |

These findings indicate that modifications in the thiazole structure can enhance antimicrobial potency, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored. Studies suggest that thiazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. For example, a related thiazole compound demonstrated significant antioxidant activity in various assays, indicating that structural features may contribute to this effect .

Neuroprotective Effects

Given the rising interest in neurodegenerative diseases, compounds with thiazole moieties are being investigated for their neuroprotective properties. Recent studies have highlighted that similar compounds can inhibit β-amyloid aggregation, a hallmark of Alzheimer's disease. The mechanism involves stabilizing non-toxic protofilaments and reducing cellular toxicity associated with amyloid oligomers .

Case Studies

- Alzheimer's Disease Model

- Antimicrobial Efficacy

Q & A

Q. What established synthetic routes are available for 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-isopentylacetamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

Thiazole ring formation : Reacting thiourea derivatives with α-halo ketones or esters under reflux conditions. For example, POCl3-mediated cyclization at 90°C for 3 hours can yield the thiazole scaffold .

Ureido group introduction : Coupling 4-chlorophenyl isocyanate with the thiazole intermediate in anhydrous DMF at 0–5°C to prevent side reactions.

Acetamide functionalization : Reacting the intermediate with isopentylamine using EDC/HOBt as coupling agents in dichloromethane.

Critical Conditions :

- Strict temperature control during exothermic steps (e.g., POCl3 addition).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. Which spectroscopic techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and ureido linkage. For example, the thiazole C-2 proton typically appears as a singlet at δ 7.2–7.5 ppm .

- IR Spectroscopy : Identify carbonyl stretches (ureido C=O at ~1680 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C17H20ClN4O2S: 393.1054) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What initial biological screening assays are suitable for evaluating therapeutic potential?

Methodological Answer:

- Antimicrobial Activity :

- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–256 µg/mL .

- Anticancer Screening :

- MTT assay : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations after 48-hour exposure .

- Enzyme Inhibition :

- Kinase inhibition : Use ADP-Glo™ assay to test against tyrosine kinases (e.g., EGFR) at 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure plasma stability (e.g., incubation in rat plasma at 37°C for 24 hours) to assess metabolic degradation .

- Calculate LogP (e.g., using shake-flask method) to evaluate bioavailability; target LogP ~3.5 for optimal membrane permeability .

- Orthogonal Assays :

- Repeat in vitro assays under physiological oxygen levels (5% O2) to mimic tumor microenvironments .

- Use murine xenograft models for in vivo validation, monitoring tumor volume and body weight for toxicity .

Q. What strategies optimize the thiazole ring-forming reaction to minimize byproducts?

Methodological Answer:

- Catalyst Screening :

- Compare POCl3, PCl5, and polyphosphoric acid (PPA) for cyclization efficiency; POCl3 typically achieves >80% yield .

- Solvent Effects :

- Use toluene for azeotropic removal of water to drive the reaction forward.

- Byproduct Mitigation :

- Add molecular sieves (3Å) to absorb HCl gas, reducing side reactions .

Q. How can computational methods predict environmental fate and biodegradation pathways?

Methodological Answer:

- QSAR Modeling :

- Use EPI Suite™ to estimate biodegradability (e.g., BIOWIN score <2.5 suggests persistence) .

- Molecular Dynamics Simulations :

- Simulate hydrolysis in aquatic environments (pH 7–9) to identify cleavage sites (e.g., urea or acetamide bonds) .

- Ecotoxicity Prediction :

- Apply ECOSAR to estimate LC50 for aquatic organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.